molecular formula C20H26N2O3S B273965 1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine

1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine

Cat. No. B273965
M. Wt: 374.5 g/mol
InChI Key: AGGWNFLVAPHRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine, also known as BZP-MMDPS, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin receptor agonist and has been widely studied for its potential applications in scientific research.

Mechanism of Action

1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine acts as a potent and selective agonist of serotonin receptors, particularly the 5-HT2B receptor. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events that ultimately result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of gastrointestinal motility.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine in lab experiments include its high potency and selectivity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the limitations of using 1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine, including the development of more potent and selective agonists of serotonin receptors, the investigation of the role of these receptors in various physiological and pathological processes, and the development of new therapeutic agents based on the structure of 1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine. Additionally, further research is needed to fully understand the potential risks and benefits of using 1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine in scientific research.

Synthesis Methods

The synthesis of 1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine involves the reaction of 1-benzylpiperazine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2B receptor. This makes it a useful tool for studying the role of serotonin receptors in various physiological and pathological processes.

properties

Product Name

1-Benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O3S/c1-16-13-19(25-3)20(14-17(16)2)26(23,24)22-11-9-21(10-12-22)15-18-7-5-4-6-8-18/h4-8,13-14H,9-12,15H2,1-3H3

InChI Key

AGGWNFLVAPHRRO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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